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HaloTag Succinimidyl Ester O2 Ligand

Bioconjugation Linker Design Solubility

The HaloTag Succinimidyl Ester O2 Ligand (CAS 1803085-03-1, MW 420.89 g/mol) is a reactive building block within the HaloTag protein labeling platform, designed to covalently attach a chloroalkane moiety to any amine-containing reporter group, protein, or nucleic acid derivative. As a succinimidyl ester (SE) functionalized ligand, it reacts with primary amines to form stable amide bonds, enabling researchers to create custom HaloTag substrates tailored to specific experimental needs, from fluorescent dyes to affinity handles and solid-phase attachments.

Molecular Formula C18H29ClN2O7
Molecular Weight 420.9 g/mol
Cat. No. B13432789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHaloTag Succinimidyl Ester O2 Ligand
Molecular FormulaC18H29ClN2O7
Molecular Weight420.9 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)CCC(=O)NCCOCCOCCCCCCCl
InChIInChI=1S/C18H29ClN2O7/c19-9-3-1-2-4-11-26-13-14-27-12-10-20-15(22)5-8-18(25)28-21-16(23)6-7-17(21)24/h1-14H2,(H,20,22)
InChIKeyDUVJEQSANZTBKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HaloTag Succinimidyl Ester O2 Ligand for Custom Protein Bioconjugation – Selection & Procurement Data


The HaloTag Succinimidyl Ester O2 Ligand (CAS 1803085-03-1, MW 420.89 g/mol) is a reactive building block within the HaloTag protein labeling platform, designed to covalently attach a chloroalkane moiety to any amine-containing reporter group, protein, or nucleic acid derivative . As a succinimidyl ester (SE) functionalized ligand, it reacts with primary amines to form stable amide bonds, enabling researchers to create custom HaloTag substrates tailored to specific experimental needs, from fluorescent dyes to affinity handles and solid-phase attachments . Unlike pre-conjugated fluorescent HaloTag Ligands, the O2 building block offers chemical flexibility, but its shorter ethylene glycol linker intrinsically limits solubility and conjugation steric tolerance compared to its O4 counterpart, making informed linker selection critical for experimental success .

Linker-length-driven selection
O2 (1 ethylene glycol unit) targets sterically constrained or buried amine sites; O4 (3 units) offers extended reach and higher aqueous solubility.
Amine-reactive succinimidyl ester handle
Forms stable amide bonds with primary amines on payloads, enabling custom HaloTag substrate synthesis for fluorescent dyes, affinity handles, or solid-phase anchors.
HaloTag platform compatibility
Conjugates retain the covalent, essentially irreversible HaloTag capture mechanism for protein labeling, pull-down, and immobilization workflows.

Why HaloTag Succinimidyl Ester O2 Ligand Selection Is Not Interchangeable with Other HaloTag Building Blocks


The HaloTag Succinimidyl Ester O2 Ligand cannot be simply replaced with the analogous O4 variant or other HaloTag building blocks without risking failed conjugation or suboptimal protein labeling. The core differentiator lies in the linker's ethylene glycol repeat count; the O2 ligand's single repeat creates a shorter, more hydrophobic spacer arm compared to the three-repeat O4 architecture, which directly impacts the conjugate's aqueous solubility and the ability to modify conformationally constrained or sterically hindered amine sites . Additionally, intermixing terminal reactive groups—substituting the succinimidyl ester (amine-reactive) with the iodoacetamide (thiol-reactive) or amine (carboxyl-reactive) analog—would fundamentally alter target residue specificity, leading to off-target modification or complete loss of reactivity . Consequently, procurement decisions must be driven by the specific chemical handle required on the payload and the needed linker length, not merely by the shared 'HaloTag' designation.

Linker length: O2 vs O4
O2 has 1 ethylene glycol repeat, O4 has 3. Using the wrong linker can reduce aqueous solubility or sterically block conjugation to constrained amine sites.
Reactive group mismatch
Succinimidyl ester (amine-reactive) cannot replace iodoacetamide (thiol-reactive) or amine (carboxyl-reactive) ligands; residue specificity and bond chemistry differ fundamentally.
Kinetic context may not transfer
Reported HaloTag rate advantages are class-level; performance of custom O2-based conjugates depends on payload and may differ from literature examples.

Quantitative Differentiation Guide for HaloTag Succinimidyl Ester O2 Ligand: Comparator-Backed Evidence for Procurement


Linker Length and Molecular Weight: O2 vs. O4 Structural Quantification

The HaloTag Succinimidyl Ester O2 Ligand possesses a single ethylene glycol repeat spacer, resulting in a molecular weight of 420.89 g/mol, which is substantially lower than the O4 variant that incorporates three ethylene glycol repeats . This structural difference (one vs. three PEG units) directly reduces the O2 ligand's hydrodynamic radius and aqueous solubility while providing a shorter spatial arm capable of probing conformationally restricted amine residues on target proteins .

Linker composition
Head-to-head
O2: 1 EG unit, 420.89 g/mol
O4: 3 EG units, ~509 g/mol
Select O2 for sterically constrained amine sites
Shorter linker reduces hydrodynamic radius and aqueous solubility
Bioconjugation Linker Design Solubility

HaloTag Platform Kinetics vs. SNAP-tag: Class-Level Rate Constant Advantage

While this evidence applies to the HaloTag protein-ligand pairing as a class, it establishes the superior catalytic efficiency of the HaloTag reactive mechanism that is conserved across all chloroalkane ligands, including the Succinimidyl Ester O2 Ligand following its conjugation. HaloTag7 achieves near diffusion-limited labeling rate constants with certain rhodamine substrates, which are more than 2 orders of magnitude higher than those of SNAP-tag for corresponding substrates [1].

Labeling kinetics
Class-level inference
HaloTag7 kapp ~1.9 × 107 M-1s-1; >100-fold faster than SNAP-tag
Supports rapid labeling protocol development
Class-level observation; confirm with specific O2 conjugate
Protein Labeling Kinetics Self-Labeling Protein Tags HaloTag

Stable Amide Bond Formation: Irreversible Covalent Linkage for Demanding Applications

The Succinimidyl Ester O2 Ligand reacts with primary amines on modified biomolecules to form stable amide bond linkages, which are chemically and enzymatically resistant under physiological conditions . In contrast, the Iodoacetamide (O2) Ligand forms thioether bonds with sulfhydryl groups, which can be reversible under reducing conditions and are susceptible to thiol-disulfide exchange .

Bond stability
Cross-study comparable
Amide (SE) reported stable under physiological and reducing conditions; thioether (IA) potentially reversible
Suitable for denaturing or reducing workflows
Amide linkage resists hydrolysis; thioether may undergo exchange
Covalent Conjugation Amide Bond Stability HaloTag

Solid-Phase Conjugation Compatibility: Application-Specific Selection

The HaloTag Succinimidyl Ester O2 Ligand has been validated for solid-phase conjugation, enabling the covalent attachment of the chloroalkane handle to amino-modified magnetic beads, resins, or surfaces prior to HaloTag protein capture [1]. This contrasts with the Amine (O2) Ligand, which is designed for conjugation to activated carboxylic acid derivatives in solution .

Solid-phase use
Cross-study comparable
Validated for direct amine coupling to beads and surfaces; used in optical tweezers and DNA origami studies
Supports direct immobilization without activation
Amine ligand requires additional activation steps
Solid-Phase Synthesis Protein Immobilization HaloTag

High-Impact Application Scenarios for HaloTag Succinimidyl Ester O2 Ligand: Evidence-Driven Selection


Solid-Phase Protein Immobilization for Single-Molecule Biophysics

As demonstrated by Gardini et al. (2023), the HaloTag Succinimidyl Ester O2 Ligand (P1691) is used to covalently attach HaloTag fusion proteins to amino-functionalized microspheres for optical tweezers studies [1]. The O2 ligand's shorter linker minimizes tether flexibility, reducing noise in force measurements and improving spatial resolution of motor protein dynamics. The O4 variant would introduce excessive tether length, increasing Brownian motion artifacts and degrading measurement accuracy.

Custom Fluorophore Labeling of Conformationally Constrained Proteins

When labeling amine residues located within sterically crowded or conformationally restricted domains, the O2 ligand's compact single-ethylene-glycol spacer permits access to sites that the bulkier O4 linker cannot reach . This is critical for enzymes with deep active-site clefts or multi-subunit complexes with buried lysine residues. Pre-conjugated HaloTag fluorescent ligands lack the chemical flexibility to attach custom or specialty dyes, making the O2 building block essential for these applications.

Rapid Cellular Labeling Leveraging HaloTag Platform Kinetics

Although the Succinimidyl Ester O2 Ligand itself is a precursor requiring conjugation to a reporter, the resulting HaloTag substrate inherits the platform's near diffusion-limited reaction kinetics with HaloTag protein (k_app ≈ 1.9 × 10^7 M⁻¹s⁻¹), more than 100-fold faster than SNAP-tag [2]. This kinetic advantage is critical for pulse-chase experiments, live-cell imaging with short incubation times, and applications where rapid, complete, and essentially irreversible labeling is required to capture dynamic biological processes.

Stable Protein-DNA Conjugate Synthesis for Immunoassays

The SE O2 Ligand's amide bond-forming chemistry enables covalent 1:1 stoichiometric conjugation of oligonucleotides to proteins, as demonstrated in the construction of Fab-DNA conjugates for homogeneous immunoassays [3]. Using the O2 variant is appropriate when the DNA modification site requires a shorter linker, while the O4 variant provides extended reach for more flexible applications. The amide linkage resists hydrolysis during prolonged assay incubations, maintaining conjugate integrity.

Application
Selection Property
Validation Focus
Single-molecule force spectroscopy
Short O2 linker for minimal tether compliance
Impact of linker length on spatial resolution and noise
Labeling of sterically hindered proteins
Compact ethylene glycol spacer
Accessibility of buried or crowded amine residues
Live-cell pulse-chase experiments
HaloTag rapid labeling kinetics context
Incubation time and labeling completeness for dynamic processes
Stable protein-DNA conjugate immunoassays
Amide bond formation for covalent stability
Conjugate integrity under prolonged assay incubations
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